Morphine mesylate

Description

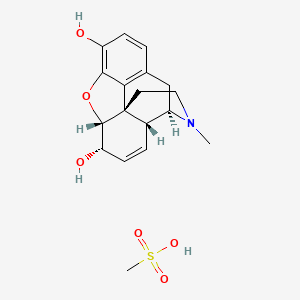

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

335328-17-1 |

|---|---|

Molecular Formula |

C18H23NO6S |

Molecular Weight |

381.4 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;methanesulfonic acid |

InChI |

InChI=1S/C17H19NO3.CH4O3S/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-5(2,3)4/h2-5,10-11,13,16,19-20H,6-8H2,1H3;1H3,(H,2,3,4)/t10-,11+,13-,16-,17-;/m0./s1 |

InChI Key |

MHEMFNFIWLUDDJ-VYKNHSEDSA-N |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.CS(=O)(=O)O |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CS(=O)(=O)O |

Origin of Product |

United States |

Historical and Foundational Research of Morphine

Discovery and Early Characterization

In the early 19th century, a German pharmacist named Friedrich Wilhelm Adam Sertürner embarked on a series of experiments to isolate the active principle of opium. oup.commdpi.com Between 1804 and 1805, through meticulous work, Sertürner successfully isolated a crystalline substance from opium. ontosight.ainih.govnih.gov This is widely regarded as the first-ever isolation of an alkaloid from a plant. ontosight.aioup.com

Sertürner's initial publications in 1805 and 1806 went largely unnoticed by the scientific community. usdoj.govresearchgate.net It was his more comprehensive paper in 1817 that garnered significant attention. drugbank.comncats.io In this publication, he named the substance "morphium" after Morpheus, the Greek god of dreams, alluding to its tendency to induce sleep. ontosight.aioup.com He characterized the compound as an alkaline substance, a novel finding at the time, which led to the establishment of the term "alkaloid." nih.govncats.io

Sertürner's work demonstrated that a specific, isolatable chemical entity was responsible for the pharmacological effects of a crude plant extract, a concept that was revolutionary for the time and laid the groundwork for modern pharmacology and the pharmaceutical industry. oup.comusdoj.gov Following his discovery, other alkaloids were soon isolated from opium and other plants. oup.comusdoj.gov The commercial production of morphine began in 1827 by the company that would later be known as Merck. ontosight.ai

Structural Elucidation and Confirmation

For over a century after its discovery, the complex chemical structure of morphine remained a puzzle for chemists. The correct empirical formula, C₁₇H₁₉NO₃, was determined, but the arrangement of these atoms was a significant challenge. nps.org.au

A pivotal breakthrough came in 1925 when Sir Robert Robinson, a British chemist, proposed the correct structural formula for morphine. drugs.comnih.govoup.com His proposal was the result of extensive and brilliant degradation studies, which involved breaking the molecule down into smaller, identifiable fragments. nih.gov Robinson's work on alkaloids, particularly morphine, was a monumental achievement in organic chemistry and earned him the Nobel Prize in Chemistry in 1947. nih.govoncolink.orgmhlw.go.jp

The final, unequivocal proof of Robinson's proposed structure came nearly three decades later. In 1952, the American chemist Marshall D. Gates, Jr., and his team at the University of Rochester successfully completed the first total synthesis of morphine. ontosight.aidrugbank.com This landmark achievement in synthetic organic chemistry involved a multi-step process starting from basic chemical precursors. drugbank.com The synthesis not only confirmed the complex pentacyclic structure that Robinson had deduced but also opened new avenues for the creation of synthetic analogues of morphine. ontosight.ai The stereochemical structure was later confirmed by X-ray crystallography. drugs.com

Morphine Mesylate: A Specific Salt

Morphine can be prepared as various salts to alter its physical properties, such as solubility. researchgate.netnps.org.au One such salt is this compound, also known as morphine methanesulfonate. ontosight.ai This compound is formed from the reaction of morphine with methanesulfonic acid.

The addition of the mesylate group can influence the compound's solubility and pharmacokinetic properties. ontosight.ai For instance, this compound is the active ingredient in an intranasal formulation that was developed under the trade name Rylomine™. oup.com This formulation utilizes a chitosan (B1678972) delivery system to improve the absorption of the morphine moiety. oup.commdpi.com

Below is a table detailing some of the chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | (4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;methanesulfonic acid | usdoj.gov |

| Molecular Formula | C₁₈H₂₃NO₆S | usdoj.govdrugs.com |

| Molecular Weight | 381.4 g/mol | usdoj.gov |

| Synonyms | Morphine mesilate, Morphine methanesulfonate | usdoj.gov |

| Parent Compound | Morphine | usdoj.gov |

| Component Compounds | Morphine, Methanesulfonic Acid | usdoj.gov |

Synthetic and Biosynthetic Pathways of Morphine and Its Analogs

Total Synthesis Methodologies

Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, has been a benchmark for the advancement of organic chemistry. nih.gov The pursuit of morphine's total synthesis has led to the development of new synthetic strategies and methods. d-nb.infonih.gov

| Seminal Synthesis | Key Features | Number of Steps | Overall Yield |

| Gates Synthesis (Morphine) | First total synthesis, confirmed structure, early use of Diels-Alder reaction. wikipedia.orgthieme-connect.com | 31 wikipedia.orgthieme-connect.com | 0.06% wikipedia.orgthieme-connect.com |

| Rice Synthesis (Hydrocodone) | Highly efficient, biomimetic approach (Grewe cyclization). wikipedia.org | 14 wikipedia.org | 30% wikipedia.org |

Semi-synthetic Derivatization and Scaffold Modification

Semi-synthesis, the process of using a naturally produced compound like morphine as a starting material for chemical modifications, has been instrumental in creating a vast library of opioid agonists and antagonists with diverse pharmacological properties. mdpi.comoup.com

The morphinan (B1239233) skeleton possesses several key functional groups that are crucial for its biological activity, including the phenolic hydroxyl group on Ring A, the functionalities on Ring C, and the tertiary amine at the N-17 position. mdpi.com Modifications at these sites have been extensively explored to develop new derivatives. mdpi.comoup.com

Ring A: Modifications on Ring A, which contains the phenolic hydroxyl group, are critical as this group is essential for hydrogen bond formation with opioid receptors. mdpi.com Halogenation at the C1 position, for example, has been reported to yield compounds like 1-chloromorphine and 1-bromomorphine. mdpi.com

Ring C: The C-ring of morphine, with its hydroxyl group at C6 and a double bond, is a frequent target for modification. oup.com Oxidation of the 6-hydroxyl group and reduction of the 7-8 double bond led to the discovery of clinically important opioids such as hydromorphone and oxymorphone. oup.com

N-17 Position: The nature of the substituent on the nitrogen atom at position 17 significantly influences the pharmacological profile of morphinans. mdpi.com Replacing the methyl group with other substituents can convert an agonist into an antagonist. For example, naltrexone (B1662487) and naloxone (B1662785) are semi-synthetic derivatives with modifications at this position. wikipedia.orgmdpi.com

The development of novel synthetic methods has enabled the creation of diverse libraries of morphine analogues. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura reaction have been used to introduce aryl substituents at the C3 position. mdpi.com Another strategy involves the synthesis of 1,2,3-triazole tethered derivatives of morphine through a click reaction, which has yielded compounds with potent anti-nociceptive effects. nih.gov Researchers have also synthesized haptens with linkers at the C14 position for the development of potential vaccines against opioid use disorders. nih.gov These libraries of compounds are crucial for studying structure-activity relationships and for the discovery of new therapeutic agents with improved properties. mdpi.comresearchgate.net

Biosynthetic Research Pathways

The natural production of morphine in the opium poppy (Papaver somniferum) involves a complex biosynthetic pathway starting from the amino acid tyrosine. royalsocietypublishing.orgnih.gov This pathway is a testament to nature's intricate chemical machinery.

The biosynthesis begins with the conversion of (S)-reticuline to its stereoisomer (R)-reticuline. royalsocietypublishing.orgbio-conferences.org A key step is the intramolecular carbon-carbon phenol (B47542) coupling of (R)-reticuline, catalyzed by the enzyme salutaridine (B1681412) synthase, to form the first tetracyclic promorphinan alkaloid, salutaridine. bio-conferences.orgnih.gov Salutaridine is then converted to 7(S)-salutaridinol. royalsocietypublishing.org

Plant Biosynthesis (e.g., Papaver somniferum)

The opium poppy, Papaver somniferum, is the primary commercial source of morphine and other valuable benzylisoquinoline alkaloids (BIAs). mdpi.compnas.org The biosynthesis of these compounds is a complex, multi-step process that begins with the amino acid L-tyrosine. mdpi.com

The pathway to morphine involves a series of enzymatic reactions that convert (S)-reticuline, a key branch-point intermediate, into morphine. scholaris.ca Several key enzymes have been identified and characterized in this process. Salutaridinol (B1235100) 7-O-acetyltransferase (SalAT) and codeinone (B1234495) reductase (COR) are two crucial enzymes in the final stages of morphine biosynthesis. pnas.org COR, in particular, catalyzes the penultimate step, which is the NADPH-dependent reduction of codeinone to codeine. nih.govacs.org The final step is the O-demethylation of codeine to form morphine. mdpi.com

Research has shown that the biosynthesis of morphine in opium poppy involves at least two distinct cell types: sieve elements and laticifers. nih.gov While many of the enzymatic steps occur within the sieve elements of the phloem, the final three enzymes leading to morphine are predominantly located in the adjacent laticifers, which are also the site of morphine accumulation. nih.gov Specifically, O-methyltransferases and O-acetyltransferases are found in parenchyma cells within the vascular bundles, while codeinone reductase is localized to the laticifers. pnas.orgpnas.org This spatial separation of biosynthetic steps suggests a complex interplay and transport of intermediates between different cell types.

Wounding of the opium poppy has been shown to trigger an increase in morphine accumulation, indicating that the morphinan pathway is part of the plant's defense response. mdpi.com This response involves the transcriptional activation of genes encoding biosynthetic enzymes, although codeinone reductase appears to be regulated by a partially uncoupled mechanism. mdpi.com

Table 1: Key Enzymes in the Plant Biosynthesis of Morphine

| Enzyme Name | Abbreviation | Function |

| Tyrosine Decarboxylase | TYDC | Catalyzes the formation of tyramine (B21549) from tyrosine. mdpi.com |

| Norcoclaurine Synthase | NCS | Catalyzes the formation of (S)-norcoclaurine, the first committed intermediate. mdpi.com |

| Berberine Bridge Enzyme | BBE | Converts (S)-reticuline to (S)-scoulerine in a competing pathway. mdpi.com |

| Salutaridine Synthase | SalSyn | Catalyzes the formation of salutaridine from (R)-reticuline. mdpi.com |

| Salutaridine Reductase | SalR | Reduces salutaridine to salutaridinol. mdpi.com |

| Salutaridinol 7-O-acetyltransferase | SalAT | Transfers an acetyl group to salutaridinol. pnas.orgpnas.org |

| Thebaine Synthase | THS | Catalyzes the final step in thebaine biosynthesis. mdpi.com |

| Thebaine 6-O-demethylase | T6ODM | Demethylates thebaine to neopinone (B3269370). mdpi.com |

| Neopinone Isomerase | NISO | Isomerizes neopinone to codeinone. mdpi.com |

| Codeinone Reductase | COR | Reduces codeinone to codeine. mdpi.comnih.gov |

| Codeine O-demethylase | CODM | Demethylates codeine to form morphine. mdpi.com |

Endogenous Animal Biosynthesis

For many years, the presence of morphine in animal tissues was a topic of debate, with many attributing it to dietary sources. pnas.org However, compelling evidence now demonstrates that mammals, including humans, are capable of de novo morphine biosynthesis. pnas.org This endogenous pathway shares remarkable similarities with the one found in Papaver somniferum. scirp.org

The biosynthesis in animals also starts from L-tyrosine and proceeds through key intermediates such as tetrahydropapaveroline (B182428) (THP), which is considered a potential biogenetic precursor to morphine in mammals. pnas.orgpsu.edu Studies have shown that the administration of THP to mice leads to the urinary excretion of salutaridine, a known precursor of morphine in plants. pnas.org Furthermore, the injection of subsequent intermediates like salutaridinol and thebaine resulted in the formation of morphine, confirming the existence of a similar biosynthetic cascade. pnas.org

Human neuroblastoma cells (SH-SY5Y) have been instrumental in demonstrating the complete de novo synthesis of morphine from basic precursors. pnas.orgscielo.org.co These cells can produce morphine, and the intermediates (S)-reticuline and thebaine have been identified, further solidifying the parallel to the plant pathway. pnas.orgunifi.it The conversion of radiolabeled reticuline (B1680550) to salutaridine has been observed in rat liver microsomes, providing further in vivo evidence for this pathway. unifi.it

The endogenous morphine system is thought to play a role in various physiological processes, including pain perception and immune responses. scielo.org.coplos.org Dopamine, a well-known neurotransmitter, is also a necessary precursor for endogenous morphine formation in the mammalian brain. oup.com The enzymes involved in this pathway, including cytochrome P450-dependent enzymes, are crucial for key steps like the conversion of (R)-reticuline to salutaridine. pnas.org

Table 2: Key Intermediates in the Endogenous Animal Biosynthesis of Morphine

| Intermediate | Role in Biosynthesis |

| L-Tyrosine | The initial amino acid precursor. pnas.org |

| L-DOPA | An early intermediate derived from L-tyrosine. psu.edu |

| Dopamine | A key precursor for the formation of the benzylisoquinoline skeleton. psu.eduoup.com |

| Tetrahydropapaveroline (THP) | The first alkaloidal precursor in the mammalian pathway. pnas.org |

| (R)-Reticuline | A central branch-point intermediate. pnas.org |

| Salutaridine | A key intermediate formed by phenol-coupling of (R)-reticuline. pnas.org |

| Salutaridinol | The reduction product of salutaridine. pnas.org |

| Thebaine | A pentacyclic morphinan intermediate. pnas.orgunifi.it |

| Codeine | The direct precursor to morphine. pnas.orgunifi.it |

| Oripavine | An intermediate in a bifurcated pathway from thebaine. pnas.org |

Molecular and Cellular Pharmacological Mechanisms of Morphine Action

Opioid Receptor System Interactions

The pharmacological effects of morphine are primarily mediated through its interaction with the opioid receptor system, a family of G protein-coupled receptors (GPCRs). These interactions are complex, involving selectivity for different receptor subtypes, specific binding kinetics, and the initiation of various intracellular signaling cascades that ultimately produce the compound's physiological and psychological effects.

Morphine exhibits a distinct selectivity profile for the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). It is the principal and most potent agonist for the μ-opioid receptor (MOR), which is the primary target for its analgesic and addictive properties. cambridge.orgpnas.org While morphine primarily acts on the MOR, at higher concentrations, it can also activate δ and κ opioid receptors. mdpi.com

The binding affinity of morphine for these receptors is quantified using the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. Studies have consistently shown that morphine has a significantly higher affinity for the μ-opioid receptor compared to the δ and κ subtypes. For instance, binding affinity studies in rat brain homogenates demonstrated a Ki of 1.2 nM for the μ receptor. nih.gov Another study using a cell membrane preparation expressing recombinant human MOR reported a Ki value of 1.168 nM for morphine. researchgate.net In contrast, its affinity for δ and κ receptors is considerably lower.

| Opioid Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|

| Mu (μ) | 1.168 nM - 1.2 nM | nih.govresearchgate.net |

| Delta (δ) | Lower Affinity | mdpi.com |

| Kappa (κ) | Lower Affinity | mdpi.com |

Upon binding to the μ-opioid receptor, morphine induces a conformational change in the receptor protein. mdpi.com This change is the critical first step in initiating a signal transduction cascade. The activation of the receptor allows it to interact with and activate intracellular G proteins. cambridge.orgpnas.org Opioid receptors are coupled to the Gi/Go family of G proteins, which are inhibitory in nature. cambridge.orgmdpi.com The activation process involves the exchange of guanosine diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the G protein, leading to the dissociation of the Gα and Gβγ subunits. pnas.org These dissociated subunits are then free to interact with various downstream effector proteins. nih.gov

The interaction of morphine-activated G protein subunits with their effectors triggers a complex network of intracellular signaling events.

Adenylate Cyclase and cAMP: The primary and most well-established signaling pathway for the μ-opioid receptor involves the inhibition of adenylyl cyclase by the Gαi/o subunit. mdpi.comnih.govpnas.org This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). mdpi.comnih.govjneurosci.org A reduction in cAMP levels subsequently decreases the activity of cAMP-dependent protein kinase A (PKA). mdpi.comfrontiersin.org Chronic morphine exposure, however, can lead to a compensatory upregulation of the cAMP pathway, which is believed to contribute to tolerance and dependence. nih.govjneurosci.org

Ion Channels: The dissociated Gβγ subunit directly modulates the activity of several ion channels. nih.gov It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. mdpi.comnih.govnih.gov This hyperpolarization decreases neuronal excitability. Simultaneously, the Gβγ subunit inhibits voltage-gated calcium channels, which reduces the influx of calcium and subsequently decreases the release of neurotransmitters from presynaptic terminals. mdpi.comfrontiersin.orgnih.gov

Mitogen-Activated Protein Kinases (MAPK): Morphine administration modulates the activation of the mitogen-activated protein kinase (MAPK) family, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK). jneurosci.orgduke.edunih.gov Opioid receptor activation can lead to the phosphorylation of p42/44 MAPK. jneurosci.org The activation of MAPK signaling pathways by chronic morphine exposure is thought to be involved in the mechanisms of tolerance and dependence by regulating various downstream targets. duke.edunih.gov For example, acute morphine administration increases MAPK activation in brain regions associated with analgesia and reward, such as the anterior cingulate cortex and locus coeruleus, while decreasing it in the nucleus accumbens. jneurosci.org

β-Arrestin: β-arrestins are regulatory proteins that play a crucial role in the desensitization of GPCRs. duke.edu Following receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins bind to the receptor, uncoupling it from the G protein and promoting its internalization. nih.govpnas.orgresearchgate.net Morphine is considered a biased agonist; it potently activates G protein signaling but is notably weak at recruiting β-arrestin-2. pnas.orgnih.govpnas.org This inefficient recruitment of β-arrestin by morphine-activated μ-receptors leads to reduced receptor desensitization and internalization compared to other opioids like etorphine or DAMGO. pnas.orgpnas.orgduke.edu This unique property is thought to be a key molecular mechanism underlying the development of opioid tolerance. nih.govpnas.org

The cellular response to morphine is tightly regulated through processes of receptor desensitization, internalization (trafficking), and downregulation. Desensitization refers to the rapid loss of receptor responsiveness following agonist exposure. nih.gov For many opioids, this process is initiated by GRK-mediated phosphorylation of the activated receptor, followed by β-arrestin binding, which uncouples the receptor from its G protein and targets it for endocytosis. pnas.orgresearchgate.netnih.gov

Morphine, however, is a poor inducer of μ-opioid receptor phosphorylation and subsequent β-arrestin translocation. pnas.orgduke.edu As a result, morphine-activated receptors largely fail to undergo rapid internalization and remain on the cell surface. pnas.orgnih.govucla.edu This lack of efficient receptor endocytosis is a distinguishing feature of morphine and is believed to contribute significantly to the development of tolerance. nih.govpnas.org While some studies suggest morphine does not cause internalization, others indicate it can occur under specific conditions, such as through receptor oligomerization. researchgate.netresearchgate.net Chronic morphine treatment has also been shown to alter the trafficking of other opioid receptors; for example, it can promote the movement of δ-opioid receptors from intracellular compartments to the cell surface. nih.govnih.gov

Neuropharmacological Pathways and Brain Region Specificity

Morphine's effects are not uniform throughout the nervous system but are instead dependent on the specific neuropharmacological pathways and brain regions where it acts. Its modulation of the dopaminergic system is particularly critical to its rewarding and addictive properties.

Morphine significantly modulates the mesolimbic dopamine system, a key neural circuit involved in reward and motivation. The primary mechanism for this modulation is the disinhibition of dopamine neurons in the ventral tegmental area (VTA). pnas.orgelifesciences.org

Morphine binds to μ-opioid receptors located on inhibitory GABAergic interneurons in the VTA. elifesciences.orgnih.gov Activation of these receptors hyperpolarizes the GABA neurons, reducing their inhibitory firing. frontiersin.orgnih.gov This decrease in GABAergic inhibition leads to an increase in the firing rate of VTA dopamine neurons. pnas.orgnih.gov The increased activity of these dopamine neurons results in a surge of dopamine release in their projection areas, most notably the nucleus accumbens (NAc). nih.govbiorxiv.orgumich.edu This elevation of extracellular dopamine in the NAc is strongly associated with the rewarding and reinforcing effects of opioids. biorxiv.org

Studies using in vivo microdialysis have confirmed that morphine administration significantly increases extracellular dopamine levels in the nucleus accumbens. nih.gov The pattern of dopamine release can differ between subregions, with morphine inducing a large, transient increase in the medial shell of the NAc. biorxiv.org Interestingly, the dopamine release pattern for morphine can differ from other opioids; one study found morphine evoked a brief increase in dopamine that was coincident with a surge in GABA concentration, after which both returned to baseline. umich.edufigshare.com

Involvement of Specific Central Nervous System Regions (e.g., Ventral Tegmental Area, Nucleus Accumbens, Medial Prefrontal Cortex)

The rewarding and addictive properties of morphine are largely attributed to its profound effects on the mesocorticolimbic dopamine system, a key neural circuit in the brain. This system includes the Ventral Tegmental Area (VTA), the Nucleus Accumbens (NAc), and the Medial Prefrontal Cortex (mPFC). Morphine's interaction with these regions leads to a cascade of neurochemical events that underpin its pharmacological effects.

In the VTA, morphine primarily acts on μ-opioid receptors (MORs) located on γ-aminobutyric acid (GABA)ergic interneurons. nih.govpnas.org By binding to these receptors, morphine hyperpolarizes and inhibits these interneurons, reducing their inhibitory influence on dopamine (DA) neurons. nih.gov This disinhibition of DA neurons leads to an increase in their firing rate. pnas.orgelifesciences.org Consequently, there is an enhanced release of dopamine in the NAc. nih.gov Studies using microdialysis in rats have demonstrated that morphine administration in the VTA can cause a 50-150% increase in dopamine levels in the NAc. nih.gov

The Medial Prefrontal Cortex, involved in cognitive functions and decision-making, also plays a significant role in morphine's mechanism of action. nih.gov Morphine has been found to selectively promote the release of glutamate from glutamatergic terminals of neurons that project from the mPFC to the VTA's DA neurons. nih.govbiorxiv.org This effect is achieved by removing the inhibitory control of GABA-B receptors on these specific glutamatergic inputs. nih.gov This selective disinhibition of glutamatergic input from the mPFC enhances the excitation of VTA-DA neurons, contributing to morphine's rewarding effects. nih.gov Systemic and local application of opioids in the mPFC can attenuate the activation response of cortical cells to glutamate, an effect that is reversible with naloxone (B1662785). nih.gov

Table 1: Effects of Morphine on Key Neurotransmitters in Specific CNS Regions

| CNS Region | Primary Neuronal Target | Effect of Morphine | Consequence |

|---|---|---|---|

| Ventral Tegmental Area (VTA) | GABAergic Interneurons | Inhibition | Disinhibition of Dopamine Neurons |

| Nucleus Accumbens (NAc) | Dopaminergic Terminals | Increased Dopamine Release | Euphoria and Reward |

| GABAergic Neurons | Decreased GABA Release | Enhanced Excitatory Signaling | |

| Medial Prefrontal Cortex (mPFC) | Glutamatergic Projection Neurons to VTA | Promotes Glutamate Release | Increased Excitation of VTA Dopamine Neurons |

Cellular Interactions Beyond Direct Receptor Agonism

Glial Cell Activation and Neuron-Glial Crosstalk (e.g., Microglia, Astrocytes)

Beyond its direct actions on neurons, morphine also engages in complex interactions with glial cells, including microglia and astrocytes. researchgate.net This neuron-glial crosstalk plays a crucial role in the development of morphine tolerance and other long-term effects of the drug. nih.gov Chronic morphine administration leads to the activation of both microglia and astrocytes. nih.govnih.gov This activation is characterized by morphological changes and the release of various signaling molecules. researchgate.net

Activated microglia and astrocytes release pro-inflammatory substances such as cytokines and chemokines, which can then act back on neurons and other glial cells, creating a feedback loop that exacerbates the inflammatory response. researchgate.net For instance, substances like ATP and glutamate released by neurons can stimulate glial cell activation. researchgate.net Morphine has been shown to induce the activation of satellite glial cells in the dorsal root ganglia, leading to an upregulation of the pro-inflammatory cytokine interleukin-1 beta (IL-1β). duke.edu

Astrocytes, in response to morphine, can release neurotoxic cargo within extracellular vesicles, which can propagate neuroinflammation and compromise the integrity of the blood-brain barrier. mdpi.com Morphine-induced astrocyte activation has also been linked to the secretion of pro-inflammatory cytokines through mechanisms involving endoplasmic reticulum stress and defective autophagy. researchgate.net Furthermore, there is evidence of crosstalk between microglia and astrocytes, where signals from activated microglia can stimulate astrocytes. For example, morphine can induce the release of IL-18 from microglia, which then acts on IL-18 receptors on astrocytes, leading to the release of D-serine and facilitating NMDA receptor activation. nih.gov

Intracellular Signaling Pathways in Glial Cells (e.g., p38 MAPK, NF-kB, ERK)

The activation of glial cells by morphine is mediated by several intracellular signaling pathways. Key among these are the mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK and extracellular signal-regulated kinase (ERK), as well as the nuclear factor-kappa B (NF-kB) pathway. researchgate.net

p38 MAPK: The p38 MAPK pathway in microglia is significantly involved in the development of morphine tolerance. nih.gov Chronic morphine treatment leads to the phosphorylation and activation of p38 in spinal microglia. duke.edu The activation of p38 regulates the release of pro-inflammatory cytokines such as IL-1β and IL-6. nih.gov Morphine can also induce apoptosis in microglia through the p38 MAPK signaling pathway. nih.gov

NF-kB: The NF-kB signaling pathway is a critical regulator of inflammatory responses in glial cells. Morphine can activate NF-kB signaling, leading to the transcription of pro-inflammatory genes. nih.govresearchgate.net In microglia, morphine potentiates the lipopolysaccharide (LPS)-induced activation of NF-kB, promoting an inflammatory phenotype. nih.gov This activation can be mediated through protein kinase C epsilon (PKCε). nih.gov In astrocytes, morphine can exacerbate the production of cytokines induced by the HIV-1 Tat protein through convergent effects on NF-kB trafficking and transcription. plos.orgresearchgate.net

ERK: The ERK signaling pathway is also implicated in morphine-induced glial activation. nih.gov Morphine can activate the ERK1/2 signaling pathway in microglia, contributing to increased release of nitric oxide and inflammatory factors. nih.gov Studies have shown that morphine promotes microglial activation by upregulating the EGFR/ERK signaling pathway. plos.org Inhibition of this pathway can suppress the activation and migration of microglia and reduce the secretion of pro-inflammatory cytokines. plos.org

Table 2: Key Intracellular Signaling Pathways in Glial Cells Activated by Morphine

| Signaling Pathway | Primary Glial Cell Type | Key Downstream Effects |

|---|---|---|

| p38 MAPK | Microglia, Astrocytes | Release of pro-inflammatory cytokines (IL-1β, IL-6), development of tolerance. nih.govduke.edu |

| NF-kB | Microglia, Astrocytes | Transcription of pro-inflammatory genes, potentiation of inflammatory responses. nih.govnih.gov |

| ERK | Microglia | Microglial activation and migration, release of pro-inflammatory cytokines and nitric oxide. nih.govplos.org |

Immunomodulatory Cellular Mechanisms

Morphine exerts significant immunomodulatory effects, primarily through its interaction with opioid receptors expressed on various immune cells. mdpi.com The majority of research indicates that morphine is generally immunosuppressive. frontiersin.org

Effects on Macrophages: Morphine has been shown to affect multiple functions of macrophages. It can inhibit the proliferation and differentiation of macrophage progenitor cells in the bone marrow and impair the phagocytosis of pathogens. nih.govfrontiersin.org Morphine treatment can also delay and reduce the recruitment of macrophages to a wound site. frontiersin.org Furthermore, morphine can modulate the production of cytokines by macrophages, generally decreasing the production of pro-inflammatory cytokines like IL-1, TNF-β, and IL-12. frontiersin.org

Effects on T-Lymphocytes: Morphine administration can modulate T-cell functions. Both acute and chronic morphine treatment have been shown to decrease T-lymphocyte proliferation in response to various stimuli. nih.gov Morphine can also affect the production of cytokines by T-lymphocytes, with studies showing a decrease in the production of IL-2 and interferon-gamma (IFN-γ). nih.gov Some in vitro studies have suggested that morphine can facilitate the apoptotic death of T-lymphocytes. nih.gov Interestingly, the immunosuppressive effects of morphine on T-cell proliferation appear to be mediated by its action on macrophages, which in turn release inhibitory metabolites. nih.gov

The immunomodulatory effects of morphine are complex and can be influenced by the specific context, including the duration of exposure and the specific immune parameter being measured. These effects are thought to be mediated, at least in part, through the activation of opioid receptors within the central nervous system, which can then influence peripheral immune function via the sympathetic nervous system and the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov

Table 3: Summary of Morphine's Immunomodulatory Effects on Specific Immune Cells

| Immune Cell Type | Key Effects of Morphine |

|---|---|

| Macrophages | Inhibition of proliferation and differentiation, impaired phagocytosis, delayed recruitment, decreased pro-inflammatory cytokine production. nih.govfrontiersin.org |

| T-Lymphocytes | Decreased proliferation, altered cytokine production (decreased IL-2 and IFN-γ), potential for apoptosis induction. nih.gov |

Metabolism and Biotransformation Research Preclinical Focus

Metabolic Pathways and Enzyme Systems

The principal metabolic pathway for morphine in mammals is glucuronidation, a Phase II metabolism reaction. nih.gov This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). frontiersin.orgspringermedizin.de These enzymes facilitate the conjugation of a glucuronic acid moiety from the donor molecule, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the morphine molecule. frontiersin.org This conjugation primarily occurs at the 3-hydroxyl and 6-hydroxyl positions of morphine. frontiersin.orgnih.gov

The UGT2B7 isoenzyme is recognized as the main catalyst for both 3- and 6-glucuronidation of morphine in humans. nih.govspringermedizin.de However, several other UGT isoforms have been shown to contribute to morphine metabolism. In vitro studies using recombinant human UGTs have demonstrated that UGT1A1, UGT1A3, UGT1A6, UGT1A8, UGT1A9, and UGT1A10 can all form the morphine-3-glucuronide (B1234276) metabolite. frontiersin.orgnih.govpharmgkb.org In contrast, only UGT2B7 appears to catalyze the formation of morphine-6-glucuronide. nih.gov While UGT1A1 and UGT1A8 have been shown to effectively catalyze M6G formation at lower morphine concentrations in recombinant systems, UGT2B7 remains the primary metabolic enzyme for morphine in vivo. springermedizin.depharmgkb.org

Identification and Characterization of Major Metabolites

The biotransformation of morphine results in several key metabolites, with varying abundance and biological activity. The most significant of these are produced through glucuronidation.

Morphine-3-Glucuronide (M3G): This is the most abundant metabolite, accounting for approximately 60% of a dose of morphine. heftpathology.com It is formed through glucuronidation at the phenolic 3-hydroxyl group. nih.govspringermedizin.de M3G is considered to be without analgesic effect and does not bind significantly to opioid receptors. heftpathology.comnih.gov

Morphine-6-Glucuronide (M6G): This metabolite is formed in smaller quantities than M3G, representing about 6-10% of a morphine dose. heftpathology.com It is created by glucuronidation at the 6-hydroxyl position. nih.govspringermedizin.de Unlike M3G, M6G is an active metabolite. frontiersin.orgnih.gov

Normorphine: A minor metabolite, normorphine is produced through the N-demethylation of morphine. frontiersin.orgnih.govpharmgkb.org This reaction is catalyzed by the cytochrome P450 enzyme CYP3A4. pharmgkb.orgviamedica.pl

The following table summarizes the primary metabolites of morphine.

| Metabolite | Metabolic Pathway | Key Enzyme(s) | Relative Abundance |

| Morphine-3-Glucuronide (M3G) | Glucuronidation | UGT2B7 (major), UGT1A family (minor) frontiersin.orgspringermedizin.denih.gov | ~60% heftpathology.com |

| Morphine-6-Glucuronide (M6G) | Glucuronidation | UGT2B7 springermedizin.denih.gov | ~6-10% heftpathology.com |

| Normorphine | N-demethylation | CYP3A4 pharmgkb.orgviamedica.pl | Minor frontiersin.orgheftpathology.com |

| Morphine-3-Sulfate | Sulfation | Sulfotransferases | Minor elsevier.eski.se |

In Vivo Animal Metabolism Studies

In vivo studies in various animal models, including rats and mice, have been crucial for understanding morphine metabolism. These studies have revealed significant species-specific differences. For example, while M3G is the major urinary metabolite across mice, rats, guinea pigs, and rabbits, the excretion of M6G varies remarkably. jst.go.jp In mice and rats, urinary excretion of M6G is extremely low, whereas in guinea pigs, the ratio of M3G to M6G is approximately 4:1. jst.go.jp It is also noteworthy that mice lack the UGT2B7 enzyme, which is central to morphine metabolism in humans; instead, they primarily utilize other UGTs, resulting in the exclusive conversion of morphine to M3G. nih.govfrontiersin.org

Preclinical research in rodents has consistently identified sex-dependent differences in morphine metabolism. nih.gov Female rats have been observed to have approximately two-fold higher plasma concentrations of M3G compared to males. nih.gov This is consistent with findings in mice, where females also show higher blood levels of M3G and lower levels of the parent morphine compound in certain brain regions compared to males. biorxiv.org These metabolic disparities are thought to contribute to observed sex differences in morphine's effects. nih.govbiorxiv.org The underlying reasons may be related to sex-specific expression of UGT enzymes. biorxiv.orgfrontiersin.org

While the liver is the primary site of morphine metabolism, evidence demonstrates that biotransformation also occurs directly within the central nervous system (CNS). nih.govheftpathology.comnih.gov Both human and animal brain tissues have the capacity to metabolize morphine into M3G and M6G. nih.govspringermedizin.de Studies in mice have shown that morphine is metabolized within the CNS in vivo, in key pain-related areas like the periaqueductal gray (PAG). biorxiv.org This local metabolism within the brain can contribute to the central concentrations of morphine's metabolites. frontiersin.orgbiorxiv.org The detection of endogenous morphine within brain neurons and its release further supports the idea of a functional metabolic system for this compound within the CNS. nih.gov

In Vitro Enzymatic and Cellular Metabolism Studies

In vitro systems provide a controlled environment to investigate specific aspects of morphine metabolism. Studies using human liver microsomes have been instrumental in identifying the UGT enzymes responsible for glucuronidation. frontiersin.org Such studies confirmed UGT2B7 as the primary enzyme for both M3G and M6G formation, while also identifying the roles of other UGT1A family members in M3G production. frontiersin.orgnih.gov

Kinetic analyses in these systems have revealed complex enzyme behaviors. For instance, M3G and M6G formation by UGT2B7 exhibits atypical, biphasic kinetics, which can be modeled as having both high- and low-affinity components, suggesting a complex interaction between the enzyme and morphine. nih.gov

Cellular studies have further elucidated these pathways. For example, research using rat microglia demonstrated the capability of these glial cells to metabolize morphine. frontiersin.org Similarly, studies using mouse liver microsomes have been used to explore competitive inhibition between morphine and other drugs that share the glucuronidation pathway. frontiersin.orgfrontiersin.org These in vitro models are essential for dissecting the molecular mechanisms of morphine biotransformation and predicting potential drug-drug interactions. frontiersin.org

Structure Activity Relationship Sar and Computational Studies in Drug Design

SAR of Morphinan (B1239233) Derivatives

The morphinan skeleton is a pentacyclic structure that has been the foundation for numerous drug development efforts. acs.orgakjournals.com Early efforts in modifying morphine focused on alterations such as acylating the 3-phenolic hydroxyl group, oxidizing the 6-hydroxyl group, and reducing the 7-8 double bond. oup.com These modifications led to the discovery of several clinically important opioids. oup.com The primary goal of these modifications has been to create a "non-addictive morphine substitute" by separating the potent analgesic effects from the undesirable side effects. oup.comresearchgate.net

The interaction of morphinan derivatives with opioid receptors—mu (μ), delta (δ), and kappa (κ)—is highly dependent on their chemical structure. oup.com The affinity and selectivity for these receptors can be significantly altered by even minor structural modifications.

N-Substituent at Position 17: This position is crucial in determining whether a compound acts as an agonist or an antagonist. nih.govplos.org An N-methyl or N-ethyl group generally results in a μ-opioid receptor (MOR) agonist, while larger substituents like N-allyl or N-cyclopropylmethyl typically confer antagonist properties. nih.govmdpi.com However, exceptions exist, highlighting the complexity of these interactions. nih.gov For instance, the introduction of a phenethyl group at this position can improve both affinity and selectivity for the MOR. plos.org

C6-Position: Modifications at the C6 position also play a significant role. The presence of a carbonyl group instead of a hydroxyl group, as seen in oxymorphone, is a key feature of some clinically relevant opioids. plos.org Introducing heterocyclic ring systems at this position can favor antagonism. nih.gov

C14-Position: The introduction of a hydroxyl group at C14 often enhances binding affinity to opioid receptors. akjournals.comnih.gov Alkoxy substitutions at this position have also been extensively studied to optimize ligand properties. researchgate.net

Phenolic Hydroxyl Group at C3: This group is considered important for forming a hydrogen bond within the target binding site, a key interaction for receptor binding. nih.gov However, some studies have shown that it is not absolutely essential for antinociceptive activity. akjournals.com

Specific structural changes to the morphinan scaffold can lead to profound differences in biological activity, a principle that drives the search for safer and more effective analgesics.

Quaternization of Nitrogen: The quaternization of the nitrogen atom in morphine-based derivatives has been explored as a strategy to limit blood-brain barrier penetration, thereby creating peripherally restricted opioids. mdpi.com This modification, however, has been reported to negatively impact both opioid receptor affinity and agonist activity. mdpi.com

Introduction of Hydrophilic Substituents: Adding polar or ionizable groups, for instance at the C6 position, can increase a molecule's polarity and hinder its ability to cross the blood-brain barrier. mdpi.com

Modifications to the Aromatic Ring: As a general rule, substitutions on the aromatic ring of 4,5α-epoxymorphinans tend to reduce opioid actions. akjournals.com

Rigidity of the Skeleton: The flexibility of the morphine molecule has been hypothesized to contribute to its broad spectrum of actions. oup.com Consequently, creating more rigid opioid ligands through methods like the Diels-Alder reaction has been an area of investigation. oup.com

The following table summarizes the general effects of some key structural modifications on the activity of morphinan derivatives:

| Modification Site | Substituent | General Effect on Activity |

| N-17 | Methyl or Ethyl | μ-Opioid Agonist nih.gov |

| Allyl or Cyclopropylmethyl | Opioid Antagonist nih.gov | |

| Phenethyl | Improved MOR Affinity and Selectivity plos.org | |

| C-3 | Esterification/Etherification | Often reduces activity (e.g., codeine vs. morphine) acs.org |

| C-6 | Carbonyl (ketone) | Can maintain or enhance analgesic potency (e.g., oxymorphone) plos.org |

| Introduction of Heterocycles | May favor antagonism nih.gov | |

| C-14 | Hydroxyl | Often enhances receptor binding affinity nih.gov |

| Aromatic Ring | General Substitution | Typically reduces opioid actions akjournals.com |

Computational Drug Design Methodologies

Computational methods have become indispensable tools in the design and discovery of new drugs, including novel morphinan derivatives. These approaches can be broadly categorized as ligand-based and structure-based methods. mdpi.com

In the absence of a high-resolution 3D structure of a drug target, ligand-based methods are particularly valuable. nih.gov These approaches utilize the information from a set of molecules known to interact with the target to build predictive models.

Quantitative Structure-Activity Relationships (QSAR): QSAR is a computational technique that aims to find a quantitative correlation between the chemical structures of a series of compounds and their biological activity. mdpi.comnih.gov The underlying principle is that similar molecules with similar properties will exhibit similar activities. nih.gov For opioids, QSAR studies have been used to explore the role of properties like lipophilicity in their pharmacological action. d-nb.info

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. researchgate.net Pharmacophore models are developed based on a set of active ligands and can be used to screen large databases for new compounds with the desired features. researchgate.net This approach has been successfully applied to the discovery of new morphinan-based ligands. researchgate.netfu-berlin.de

With the availability of high-resolution 3D structures of opioid receptors, structure-based drug design has become a powerful tool for understanding ligand-receptor interactions and designing novel compounds. acs.orgnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It allows researchers to visualize how a molecule fits into the binding site and to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. nih.gov Docking studies on morphinan derivatives have helped to elucidate the role of specific residues in the μ-opioid receptor binding pocket. acs.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of ligand-receptor interactions over time. nih.gov They can reveal subtle differences in how structurally similar ligands bind to a receptor and can help to understand the mechanisms of receptor activation. acs.orgnih.gov MD simulations have been used to study the conformational changes in the μ-opioid receptor upon binding of different morphinan agonists. oup.com

Electronic structure calculations, a type of quantum mechanics-based method, are used to determine the fundamental physicochemical properties of molecules. nih.gov One important property that can be calculated is the pKa, which is a measure of the acidity of a functional group.

The pKa of the tertiary amine in morphine is critical for its interaction with the μ-opioid receptor, as the protonated form is biochemically active. nih.gov Injured tissues often have a lower pH (more acidic) environment compared to healthy tissues. nih.gov This pH difference presents an opportunity to design morphine derivatives that are selectively protonated and therefore active in inflamed tissues, while remaining largely deprotonated and inactive in healthy tissues, potentially reducing central nervous system side effects. nih.gov

Computational studies have shown that modifications to the morphine structure, such as the introduction of fluorine atoms (fluorination) near the amine group, can lower the pKa. nih.govchapman.edu By reducing the pKa, these derivatives are more likely to be protonated in the lower pH of inflamed tissue compared to the physiological pH of healthy tissue. nih.gov Electronic structure calculations are essential for predicting these pKa values and guiding the design of such pH-sensitive molecules. nih.govchapman.edu

The table below shows computationally determined pKa values for morphine and some of its fluorinated derivatives, illustrating the effect of these modifications.

| Compound | Computationally Determined pKa |

| Morphine | 8.0 - 8.21 chapman.eduresearchgate.net |

| β-Fluorinated Morphine Derivatives | 6.1 - 7.83 nih.govchapman.edu |

Rational Design of Novel Morphine Derivatives (e.g., pH-Selective Ligands)digitellinc.com

The rational design of novel morphine derivatives is a sophisticated area of medicinal chemistry focused on creating new compounds with improved therapeutic profiles. A key objective is to enhance analgesic efficacy while minimizing the severe side effects associated with traditional opioids, such as respiratory depression and addiction, which stem from their action on the central nervous system (CNS). nih.govchapman.edu One of the most innovative strategies in this field is the development of pH-selective ligands, which are engineered to activate opioid receptors preferentially in the specific microenvironments of peripheral tissues, such as those affected by inflammation. nih.govnih.gov

Inflamed or injured tissues are characterized by a lower local pH (ranging from 6.0 to 6.5) compared to the physiological pH of healthy tissues, which is approximately 7.4. chapman.educhapman.edu This pH discrepancy provides a unique opportunity for designing drugs that can distinguish between these environments. researchgate.net The analgesic activity of morphine and its derivatives is dependent on the protonation of their tertiary amine group. chapman.edu This positively charged amine forms a critical ionic bond with a negatively charged aspartate residue (Asp147) within the binding pocket of the μ-opioid receptor (MOR). chapman.eduresearchgate.net At normal physiological pH, morphine exists predominantly in its protonated, active state, allowing it to bind non-selectively to MORs in both the peripheral and central nervous systems. researchgate.net

The goal of creating a pH-selective ligand is to modify the morphine structure to lower the acid dissociation constant (pKa) of its tertiary amine. chapman.edu By lowering the pKa, the molecule can be designed to be largely uncharged (deprotonated) and therefore inactive at the physiological pH of 7.4 found in the brain, but charged (protonated) and active in the more acidic environment of inflamed peripheral tissues. chapman.edunih.gov

Computational chemistry and molecular modeling have become indispensable tools in the rational design of these selective ligands. Researchers have employed these techniques to predict how structural modifications to the morphine scaffold would influence the pKa of the crucial amine group. One highly successful strategy has been the introduction of a fluorine atom at a position beta to the tertiary amine (β-fluorination). chapman.eduresearchgate.net The strong electron-withdrawing inductive effect of fluorine effectively lowers the pKa of the nearby amine. nih.govresearchgate.net

In addition to β-fluorination, computational studies have explored other structural modifications, such as using molecular dissection techniques to remove the C and D rings of the morphine molecule. This alteration is intended to increase the conformational flexibility of the ligand, potentially allowing for more favorable binding to the MOR. chapman.edunih.gov

Detailed computational analyses, using methods such as the M06-2X(SMD)/aug-cc-pVDZ level of theory, have been performed to calculate the theoretical pKa values and predict the protonation states of newly designed derivatives at different pH levels. chapman.educhapman.edu These studies led to the design of promising candidates like Fluoromorphine β-C2. nih.govchapman.edu

The research findings highlight a significant difference in the behavior of these novel derivatives compared to the parent morphine molecule. For instance, the computationally determined pKa of morphine is 8.00, which ensures it is highly protonated in both healthy and inflamed tissues. chapman.edu In contrast, the rationally designed derivative Fluoromorphine β-C2 exhibits a much lower theoretical pKa of 7.06. nih.gov This shift has a profound impact on its activity at different pH levels.

The table below presents the detailed research findings from these computational studies, comparing the theoretical pKa and corresponding protonation states of morphine with the novel derivative, Fluoromorphine β-C2.

| Compound | Theoretical pKa | % Protonation (Healthy Tissue, pH 7.4) | % Protonation (Inflamed Tissue, pH 6.5) | % Protonation (Inflamed Tissue, pH 6.0) |

|---|---|---|---|---|

| Morphine | 8.00 chapman.edu | 79.9% chapman.edu | 96.9% chapman.edu | 99.0% chapman.edu |

| Fluoromorphine β-C2 | 7.06 nih.gov | 30.8% nih.gov | 78.0% | 91.6% |

As the data illustrates, Fluoromorphine β-C2 is predicted to be only 30.8% protonated in healthy tissue, significantly reducing its potential for causing central side effects. nih.gov However, in the acidic conditions of inflamed tissue, its protonation state increases to 78.0% at pH 6.5 and 91.6% at pH 6.0, allowing for potent peripheral analgesic activity. These computational results demonstrate the successful rational design of a morphine derivative with high selectivity for inflamed tissues, offering the potential for a safer, non-addictive opioid analgesic. researchgate.net

Advanced Analytical Methodologies for Morphine Research

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))

Chromatographic methods are central to the separation and quantification of morphine from complex mixtures, such as biological fluids and pharmaceutical formulations. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are widely employed, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique known for its high sensitivity and selectivity. For morphine analysis, it typically requires a derivatization step to increase the analyte's volatility and improve its chromatographic behavior. psu.eduunodc.org The GC separates the derivatized morphine from other components, and the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions. nih.gov GC-MS systems can be operated in selected ion monitoring (SIM) mode, where only specific ion fragments are monitored, to enhance sensitivity and quantitative accuracy for low-concentration samples. fda.gov.twnyc.gov The method has been successfully used to quantify morphine in plasma with a broad linearity range. nih.gov

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for morphine analysis. A key advantage of HPLC is that it can often analyze morphine in its native form without the need for derivatization, streamlining the sample preparation process. nih.gov Detection is commonly achieved using ultraviolet (UV) or fluorescence detectors. ptfarm.pljfda-online.com Fluorescence detection, in particular, leverages morphine's native fluorescent properties to provide high sensitivity. nih.gov HPLC methods have proven robust for determining morphine concentrations in diverse samples, including human plasma and pharmaceutical tablets. ptfarm.pljfda-online.com These methods are capable of separating morphine from its primary metabolites, such as morphine-3-glucuronide (B1234276) and morphine-6-glucuronide. nih.gov

Table 1: Comparison of Chromatographic Methods for Morphine Analysis

| Parameter | GC-MS | HPLC |

|---|---|---|

| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in a liquid mobile phase followed by UV or fluorescence detection. |

| Derivatization | Generally required to improve volatility and peak shape. psu.eduunodc.org | Often not required, especially with fluorescence detection. nih.gov |

| Detection Limit | 0.1 ng/mL in plasma. nih.gov | 10 ng/mL in plasma (lower limit of quantitation). nih.gov |

| Linear Range | 0.5–1000 ng/mL in plasma. nih.gov | 10–150 ng/mL in plasma. ptfarm.pl |

| Common Matrices | Plasma, Urine, Hair, Blood. nih.govnyc.govnih.gov | Plasma, Pharmaceutical Tablets. nih.govptfarm.pljfda-online.com |

| Internal Standard | Morphine-d3. nih.gov | Nalorphine. nih.gov |

Sample Preparation and Extraction Methodologies (e.g., Solid Phase Extraction)

Effective sample preparation is critical to remove interfering substances from the matrix and concentrate the analyte before chromatographic analysis. Solid Phase Extraction (SPE) is a dominant and highly effective methodology for morphine.

Solid Phase Extraction (SPE) is widely utilized for its efficiency in cleaning up and concentrating morphine from complex biological samples like plasma, urine, and blood. nyc.govmdpi.com The technique involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Morphine binds to the adsorbent while impurities are washed away. The purified morphine is then eluted with a small volume of solvent. nyc.gov This process yields significantly purer sample extracts compared to older methods like liquid-liquid extraction or protein precipitation. mdpi.com

A variety of SPE sorbents can be used, including polymeric reversed-phase materials and C8 columns. nih.govmdpi.com The choice of sorbent depends on the specific sample matrix and analytical requirements. Research has shown that SPE can achieve high extraction efficiencies for morphine, with recovery values reported to be between 79% and 94%. mdpi.com In addition to traditional SPE, related techniques such as dispersive solid-phase extraction (d-SPE) and solid-phase microextraction (SPME) have also been developed for morphine analysis. mdpi.com

Derivatization Strategies for Enhanced Analysis (e.g., Silylation, Acylation)

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for GC-MS. For morphine, which contains polar hydroxyl groups, derivatization is essential to reduce its polarity, increase its thermal stability, and enhance its volatility. psu.eduunodc.org

Silylation is the most common derivatization strategy for morphine. This process replaces the active hydrogen atoms in the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com Commonly used silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N,O-Bis(trimethylsilyl)acetamide (BSA). sigmaaldrich.comresearchgate.netnih.gov The resulting di-TMS-morphine derivative is much more suitable for GC analysis. MSTFA is often favored because its by-products are highly volatile, minimizing interference in the chromatogram. sigmaaldrich.com A rapid variation of this technique, known as injection port silylation (IPS), performs the derivatization reaction instantaneously within the heated GC injection port, eliminating the need for a separate reaction step. nih.gov

Acylation is an alternative derivatization strategy that involves reacting morphine with an acylating agent, such as heptafluorobutyric anhydride (B1165640) (HFBA). psu.eduunodc.org This reaction forms a halogenated derivative of morphine. The presence of multiple fluorine atoms in the derivative makes it highly responsive to an electron capture detector (ECD), which can provide exceptional sensitivity for detecting trace amounts of the compound. psu.edujfda-online.com

Table 2: Common Derivatization Reagents for Morphine Analysis

| Strategy | Reagent | Abbreviation | Key Features |

|---|---|---|---|

| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Forms TMS derivatives; by-products are highly volatile, reducing interference. sigmaaldrich.comresearchgate.net |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Effective silylating agent used to form TMS derivatives. nih.gov |

| Acylation | Heptafluorobutyric Anhydride | HFBA | Forms heptafluorobutyryl derivatives; enhances sensitivity for Electron Capture Detection (ECD). psu.eduunodc.org |

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are indispensable in vitro tools for studying the interaction of compounds with their target receptors. For morphine, these assays are used to determine its binding affinity and selectivity for the different types of opioid receptors (μ, δ, and κ). guidetopharmacology.orgplos.org

The principle of these assays involves incubating a biological preparation containing the receptors (such as brain tissue membranes or cells expressing a specific receptor) with a radiolabeled ligand that is known to bind to the target receptor. plos.orgnih.gov The binding of the radioligand is then measured in the presence of varying concentrations of an unlabeled compound, such as morphine. The unlabeled compound competes with the radioligand for the binding sites on the receptor. By measuring the concentration of the unlabeled compound required to displace 50% of the bound radioligand (the IC₅₀ value), its binding affinity (Kᵢ) can be calculated.

For characterizing morphine's interaction with the μ-opioid receptor (MOP), a common radioligand is [³H]DAMGO, a selective MOP agonist. plos.orgnih.gov The general opioid antagonist [³H]naloxone is also used. nih.govpnas.org These studies have confirmed that morphine binds with high affinity to the μ-opioid receptor. nih.gov Such assays are also crucial for evaluating how chronic exposure to an agonist like morphine alters receptor signaling, for instance, by measuring changes in agonist-stimulated [³⁵S]GTPγS binding, an indicator of G protein activation. nih.govpnas.org Research has shown that while chronic morphine treatment can decrease G protein activation, it does not necessarily change the total number of receptor binding sites. nih.gov

Preclinical Drug Delivery and Formulation Research of Morphine Mesylate

Development of Novel Delivery Systems for Morphine Mesylate (e.g., Intranasal Formulations with Chitosan)

The development of novel drug delivery systems for morphine and its salts, like this compound, is a key area of preclinical research aimed at improving its therapeutic profile. A significant focus has been on intranasal delivery, which offers a non-invasive alternative to parenteral administration and a way to bypass the extensive first-pass metabolism seen with oral formulations. researchgate.netdrugbank.com Morphine is a polar drug and is not readily absorbed through the nasal mucosa on its own, exhibiting a bioavailability of only about 10% when administered as a simple solution. researchgate.net

To overcome this limitation, researchers have developed advanced formulations incorporating absorption enhancers. Among the most promising of these are formulations containing chitosan (B1678972), a natural mucoadhesive biopolymer. researchgate.netnih.gov Chitosan's effectiveness stems from its ability to increase the residence time of the formulation in the nasal cavity. nih.govmdpi.com This prolonged contact between the drug and the nasal mucosa enhances absorption. nih.gov Furthermore, chitosan may facilitate the transport of polar drugs like morphine across the nasal membrane by widening the tight junctions between mucosal epithelial cells. researchgate.net

One of the pivotal studies in this area evaluated the pharmacokinetic profile of an intranasal formulation consisting of this compound and chitosan. nih.govmdpi.com Research has demonstrated that combining morphine with chitosan in various forms, such as solutions or microspheres, can dramatically increase its systemic uptake. researchgate.net For instance, the bioavailability of a morphine composition with chitosan microspheres was found to be 55%, a significant increase from the 27% bioavailability of an intranasal morphine solution alone. researchgate.netmdpi.com

Evaluation in Preclinical Animal Models

The efficacy and pharmacokinetic properties of these novel this compound delivery systems are rigorously evaluated in preclinical animal models. These models are crucial for providing initial data on a formulation's behavior before it can be considered for human studies. A variety of models are employed to simulate different types of pain, allowing for a comprehensive assessment of analgesic potential. frontiersin.org

For example, novel intranasal morphine formulations based on chitosan were tested in a sheep model. researchgate.net This research demonstrated a five- to six-fold increase in bioavailability compared to simple morphine solutions, providing strong preclinical evidence for the formulation's enhanced absorption characteristics. researchgate.net

Beyond pharmacokinetic studies, the analgesic effects are tested in established pain models. These include:

Acute Nociceptive Pain Models: Tests like the hot-plate and warm water tail immersion assays measure spinal reflexes to thermal stimuli. frontiersin.orgnih.gov

Inflammatory Pain Models: The formalin test is used to assess efficacy against pain that has both an acute and a chronic inflammatory component. nih.gov

Neuropathic Pain Models: Models such as chemotherapy-induced peripheral neuropathy are used to evaluate effectiveness against chronic pain states that are often difficult to treat. nih.gov

These animal models allow researchers to distinguish the effectiveness of different formulations and analgesics. frontiersin.org Modern preclinical research also increasingly incorporates the evaluation of more complex behavioral endpoints that reflect the affective and motivational dimensions of pain, aiming to improve the predictive validity for clinical outcomes. frontiersin.org For instance, studies may assess how a formulation impacts anxiety-like behaviors or physical activity levels in the context of chronic pain. frontiersin.org

Strategies for Bioavailability and Distribution Optimization in Preclinical Settings

A primary strategy for optimizing the bioavailability of morphine is to develop delivery routes that avoid the gastrointestinal tract and liver, thereby bypassing extensive first-pass metabolism. nih.gov Oral morphine typically has a low bioavailability of 20-30% due to this effect. mdpi.com Intranasal administration has emerged as a leading alternative strategy. researchgate.net

The optimization of intranasal morphine formulations has heavily relied on the use of functional excipients, with chitosan being a prime example. The strategies employed in preclinical settings focus on enhancing absorption across the nasal mucosa.

Key Optimization Strategies:

Mucoadhesion: Using polymers like chitosan increases the formulation's residence time in the nasal cavity, allowing more time for drug absorption. nih.govmdpi.com

Permeation Enhancement: Chitosan has been shown to transiently open the tight junctions between epithelial cells of the nasal mucosa, facilitating the passage of morphine into the systemic circulation. researchgate.net

These strategies have resulted in significant improvements in bioavailability in preclinical and clinical research. Studies have shown that the absolute bioavailability of intranasal this compound with chitosan can range from 60.4% to 82.3%. nih.govmdpi.com Another study using chitosan microspheres with morphine recorded a bioavailability of 55%. researchgate.netmdpi.com

In terms of distribution, these optimized intranasal formulations offer the advantage of rapid absorption. The time to reach maximum plasma concentration (Tmax) for a morphine-chitosan nasal formulation was observed to be 15 minutes or less, resulting in a plasma profile similar to a slow intravenous infusion. researchgate.net This rapid onset is a critical attribute for managing conditions like breakthrough pain. nih.gov Moreover, the metabolite profile following nasal administration is nearly identical to that of intravenous delivery, with significantly lower levels of glucuronidated metabolites compared to oral administration, further confirming the circumvention of the first-pass effect. researchgate.net

Pharmacokinetic Parameters of Intranasal Morphine Formulations

| Formulation | Bioavailability (%) | Tmax (minutes) | Animal Model/Study Population |

|---|---|---|---|

| Intranasal Morphine Solution (Control) | 10% - 27% | Not Specified | Humans / Sheep |

| Intranasal Morphine-Chitosan Microspheres | 55% | Not Specified | Sheep |

| Intranasal Morphine-Chitosan (Freeze-dried) | ~60% | 8 | Humans |

| Intranasal this compound with Chitosan | 60.4% - 82.3% | Not Specified | Humans |

This table is based on data from multiple preclinical and clinical studies. researchgate.netnih.govmdpi.com

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| Morphine |

| This compound |

| Morphine sulfate |

| Chitosan |

| Morphine-3-glucuronide (B1234276) |

| Morphine-6-glucuronide |

| Oleic acid |

| Lysophosphatidylcholine |

| Codeine |

| Normorphine |

| Spiradoline |

| Haloperidol |

| L-dopa |

| Methamphetamine |

| Oxycodone |

| Buprenorphine |

| SR-17018 |

Q & A

Q. What validated analytical methods are recommended for quantifying morphine mesylate in pharmaceutical formulations?

UV spectrophotometry and high-performance liquid chromatography (HPLC) are widely used. For UV methods, validate parameters such as linearity (e.g., 272–343 nm wavelength range), precision (intra-day RSD <2%), accuracy (recovery 98–102%), and robustness (pH, solvent stability) . For HPLC, optimize mobile phase composition (e.g., methanol:buffer ratios), column type, and detection wavelength to minimize interference from excipients like chitosan .

Q. How should experimental designs account for this compound’s stability during synthesis and storage?

Monitor precursor stability under varying temperatures and pH. For example, mesylate precursors may undergo cyclization via nucleophilic attack (e.g., pyridine nitrogen reacting with mesylate groups), leading to by-products. Use low-temperature synthesis (<25°C) and characterize intermediates via mass spectrometry and NMR to confirm structural integrity .

Q. What statistical approaches are critical for preclinical efficacy studies of this compound?

Define primary endpoints (e.g., pain reduction in animal models) and use appropriate tests:

- For continuous data (e.g., pain threshold measurements), apply ANOVA with post-hoc corrections.

- For categorical outcomes (e.g., responder vs. non-responder), use chi-square or Fisher’s exact tests. Report absolute values (e.g., mean ± SD) alongside derived metrics (e.g., % change) to ensure transparency .

Advanced Research Questions

Q. How can researchers address contradictions in pharmacokinetic (PK) data between intranasal and intravenous this compound administration?

Conduct crossover trials with rigorous sampling schedules (e.g., 0–24 hrs post-dose). Calculate bioavailability (F) using AUC comparisons and assess Cmax/Tmax for absorption rates. Account for mucoadhesive excipients (e.g., chitosan), which may prolong nasal residence time and alter PK profiles . Use compartmental modeling (e.g., non-linear mixed-effects) to identify covariates like body weight or metabolic enzymes .

Q. What strategies mitigate bias in clinical trial design for this compound’s analgesic efficacy?

- Randomization: Stratify participants by baseline pain scores and comorbidities.

- Blinding: Use double-blind protocols with matched placebos.

- Control groups: Include active controls (e.g., morphine sulfate) to assess comparative efficacy.

- Subgroup analysis: Pre-specify subgroups (e.g., opioid-naïve vs. tolerant patients) to avoid data dredging .

Q. How can in vitro models be optimized to study this compound’s interaction with opioid receptors?

Use cell lines expressing human μ-opioid receptors (e.g., CHO-MOR). Apply competitive binding assays with radiolabeled ligands (e.g., [³H]-DAMGO) and measure inhibition constants (Ki). Validate functional activity via cAMP inhibition assays (EC50) and calcium flux measurements. Ensure reproducibility by reporting cell passage numbers and assay conditions (e.g., pH, temperature) .

Q. What methodologies detect and quantify this compound metabolites in biological matrices?

- Sample preparation: Use solid-phase extraction (SPE) with mixed-mode cartridges to isolate morphine-3-glucuronide and morphine-6-glucuronide from plasma/urine.

- Detection: LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 286→152 for this compound). Validate sensitivity (LOQ <1 ng/mL) and matrix effects (ion suppression <20%) .

Methodological Challenges & Contradictions

Q. How should conflicting data on this compound’s neurotoxicity be resolved?

- Experimental replication: Conduct independent studies using identical doses (e.g., 1–30 mg/kg in rodents) and endpoints (e.g., glial activation markers).

- Mechanistic studies: Investigate oxidative stress pathways (e.g., ROS assays) and blood-brain barrier permeability via in situ perfusion models.

- Meta-analysis: Pool data from published studies to identify dose-response trends and confounding variables (e.g., co-administered drugs) .

Q. What in vivo models best predict clinical outcomes for this compound in chronic pain?

- Neuropathic pain: Use sciatic nerve ligation (SNL) rats with von Frey filament testing.

- Inflammatory pain: Apply CFA-induced arthritis models with thermal hyperalgesia assays.

- Translational relevance: Corrogate preclinical results with human biomarkers (e.g., CSF cytokine levels) and patient-reported outcomes .

Q. How can researchers standardize this compound’s purity assessment across laboratories?

Adopt pharmacopeial guidelines (e.g., USP/EP) for:

- Chromatographic purity: Specify acceptance criteria for related substances (<0.1% for individual impurities).

- Elemental analysis: Confirm molecular composition (C, H, N, S) with ≤0.4% deviation from theoretical values.

- Water content: Use Karl Fischer titration to limit hygroscopicity effects (<1.0% w/w) .

Data Reporting & Reproducibility

Q. What minimal information should be included in publications to ensure reproducibility of this compound studies?

Q. How can subsampling errors be minimized in heterogeneous this compound formulations?

Follow ASTM E122-17 for representative sampling:

- Increment collection: Collect ≥10 increments from different locations in a batch.

- Particle size reduction: Mill samples to ≤250 µm and homogenize using V-blenders.

- Error estimation: Calculate sampling variance (s²) and use ANOVA to partition analytical vs. preparation errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.